molecular formula C14H15F3N4OS B2586778 2-{[1-(1,3,4-Thiadiazol-2-yl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine CAS No. 2198960-15-3

2-{[1-(1,3,4-Thiadiazol-2-yl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine

Cat. No.: B2586778
CAS No.: 2198960-15-3
M. Wt: 344.36
InChI Key: AZYMQDWZDWQKJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[1-(1,3,4-Thiadiazol-2-yl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The presence of the 1,3,4-thiadiazole ring, piperidine moiety, and trifluoromethyl group contributes to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(1,3,4-Thiadiazol-2-yl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of efficient catalysts to streamline the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Nucleophiles: Alkoxides, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the piperidine ring can yield N-oxides, while nucleophilic substitution on the pyridine ring can introduce various functional groups such as alkyl, aryl, or acyl groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

Biologically, 2-{[1-(1,3,4-Thiadiazol-2-yl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine has shown potential as an antimicrobial and anticancer agent. The thiadiazole ring is known for its ability to disrupt DNA replication, making it a valuable scaffold for drug development.

Medicine

In medicine, this compound is being investigated for its potential therapeutic applications. Its ability to interact with various biological targets makes it a promising candidate for the treatment of diseases such as cancer, bacterial infections, and neurological disorders.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Comparison with Similar Compounds

Similar Compounds

    1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring and exhibit similar biological activities, such as antimicrobial and anticancer properties.

    Piperidine Derivatives: Compounds containing the piperidine ring are widely used in pharmaceuticals for their neurological effects.

    Trifluoromethyl Pyridines: These compounds are known for their enhanced stability and lipophilicity, making them valuable in drug design.

Uniqueness

What sets 2-{[1-(1,3,4-Thiadiazol-2-yl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine apart is the combination of these three functional groups in a single molecule. This unique structure allows for a broad range of chemical reactivity and biological activity, making it a versatile compound for various applications.

Properties

IUPAC Name

2-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F3N4OS/c15-14(16,17)11-2-1-3-12(19-11)22-8-10-4-6-21(7-5-10)13-20-18-9-23-13/h1-3,9-10H,4-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZYMQDWZDWQKJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COC2=CC=CC(=N2)C(F)(F)F)C3=NN=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.